3-Bromo-5-nitro-4-pyridone structure and synthesis
3-Bromo-5-nitro-4-pyridone structure and synthesis
3-Bromo-5-nitro-4-pyridone: Structural Dynamics, Synthesis, and Applications in Drug Discovery
As a Senior Application Scientist, I frequently encounter the challenge of designing highly functionalized heterocyclic scaffolds that offer orthogonal reactivity without compromising structural stability. 3-Bromo-5-nitro-4-pyridone (also known by its tautomeric name, 3-bromo-5-nitropyridin-4-ol) is a premier example of such a scaffold. By strategically positioning an electronegative halogen and a strongly electron-withdrawing nitro group on a pyridone core, this molecule serves as a highly versatile building block for complex pharmaceuticals, including targeted protein degraders (PROTACs) and derisked kinase inhibitors[1][2].
This technical guide deconstructs the structural profiling, mechanistic synthesis, and downstream utility of 3-bromo-5-nitro-4-pyridone, providing a field-proven framework for researchers and drug development professionals.
The utility of 3-bromo-5-nitro-4-pyridone stems from its tautomeric flexibility and its highly polarized electronic distribution. In aqueous or polar environments, the compound predominantly exists in its pyridone form, whereas in non-polar environments or the solid state, the 4-hydroxypyridine tautomer may be favored.
The presence of the nitro group (-NO₂) at C5 and the bromine atom (-Br) at C3 dramatically reduces the electron density of the pyridine ring[3]. This electron withdrawal increases the acidity of the N-H / O-H proton and makes the ring highly susceptible to specific nucleophilic attacks, establishing a reliable foundation for downstream derivatization.
Table 1: Physicochemical and Structural Parameters
| Property | Value |
| Chemical Name | 3-Bromo-5-nitro-4-pyridone (3-Bromo-5-nitropyridin-4-ol) |
| CAS Registry Number | 31872-65-8 |
| Molecular Formula | C5H3BrN2O3 |
| Molecular Weight | 218.99 g/mol |
| Appearance | Pale yellow to white solid |
| Density | ~2.0 g/cm³ |
Mechanistic Synthesis: Regiocontrol via Electrophilic Aromatic Substitution
The synthesis of 3-bromo-5-nitro-4-pyridone is achieved through the regioselective bromination of 3-nitropyridin-4-ol. Understanding the causality behind this transformation is critical for scaling the reaction.
The hydroxyl/oxo group at C4 is a strong electron-donating group via resonance, which highly activates the ortho positions (C3 and C5) for Electrophilic Aromatic Substitution (EAS). Because the C3 position is already sterically and electronically blocked by the existing nitro group, the electrophilic bromine species (Br⁺) exclusively and predictably attacks the C5 position[4]. This inherent regiocontrol eliminates the need for complex directing groups or transition-metal catalysts.
Workflow for the regioselective bromination of 3-nitropyridin-4-ol to 3-bromo-5-nitro-4-pyridone.
Scalable Experimental Protocol: A Self-Validating System
The following protocol details an aqueous bromination pathway. The choice of water as a solvent is a strategic, causality-driven decision: while the starting material has moderate aqueous solubility, the brominated product is highly insoluble. As the reaction proceeds, the precipitation of 3-bromo-5-nitro-4-pyridone drives the equilibrium forward (Le Chatelier’s principle) and prevents over-bromination. This creates a self-validating visual indicator of reaction progress and allows for isolation via simple filtration, bypassing tedious chromatographic purification[4].
Table 2: Stoichiometry and Yield Metrics for Aqueous Bromination
| Component | Role | Equivalents | Amount |
| 3-Nitropyridin-4-ol | Starting Material | 1.0 eq | 50 g (356.9 mmol) |
| Molecular Bromine (Br₂) | Electrophile | 2.0 eq | 114.1 g (713.8 mmol) |
| Water (H₂O) | Solvent | - | 150 mL |
| 3-Bromo-5-nitro-4-pyridone | Target Product | 0.85 eq (Yield) | 67 g (84.9% yield) |
Step-by-Step Methodology:
-
Dissolution & Suspension: Charge a reaction vessel with 3-nitropyridin-4-ol (50 g) and water (150 mL). Stir to create a uniform suspension.
-
Electrophilic Addition: Cool the mixture to 15 °C. Add molecular bromine (30 mL, 114.1 g) dropwise. Causality: Low initial temperatures control the exothermic nature of the EAS reaction and prevent oxidative side reactions.
-
Thermal Maturation: Gradually heat the reaction mixture to 50 °C and maintain stirring for 2 hours. Causality: Elevating the temperature ensures kinetic completion of the bromination, converting any unreacted intermediates into the final product.
-
Isolation: Cool the mixture to room temperature. Filter the resulting white/pale-grey precipitate under vacuum.
-
Purification: Wash the filter cake thoroughly with cold water (100 mL) to remove residual hydrobromic acid (HBr) and unreacted starting material, then concentrate in vacuo to yield the pure product[4].
Orthogonal Reactivity and Downstream Pharmacological Utility
The true value of 3-bromo-5-nitro-4-pyridone lies in the orthogonal reactivity of its functional groups. The nitro group can be chemoselectively reduced, while the bromine atom serves as a robust handle for cross-coupling.
-
Cereblon (CRBN) Binders & PROTACs: The nitro group is readily reduced to an amine using Iron/Ammonium Chloride (Fe/NH₄Cl) or catalytic hydrogenation (H₂/Pd). The resulting 3-bromo-5-amino-4-pyridone is a critical precursor for synthesizing bicyclic-substituted glutarimide cereblon binders, which are the target-recruiting anchors in modern PROTAC degraders[1][4].
-
Derisking Kinase Inhibitors (Azaindolines): Indoline cores in drug candidates often trigger idiosyncratic toxicity due to aniline bioactivation. Researchers utilize 3-bromo-5-nitro-4-pyridone to synthesize azaindolines (e.g., 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives). The insertion of the pyridine nitrogen reduces the electron density of the aromatic ring, effectively derisking the aniline structural alert while maintaining target affinity[2][5].
-
Marine Alkaloid Synthesis: The scaffold is heavily utilized in the total synthesis of Ageladine A, a marine bromopyrrole alkaloid with antiangiogenic properties, often via advanced aza-BODIPY intermediates[6][7].
Downstream derivatization pathways for 3-bromo-5-nitro-4-pyridone in drug discovery.
References
-
[1] Google Patents. "WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders." URL:
-
[2] Aragen Life Sciences (Tetrahedron Letters). "Azaindolines: derisking the indoline structural alert." Tetrahedron Letters 53 (2012) 377–379. URL:[Link]
-
[6] MDPI. "Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai." Marine Drugs 2023. URL:[Link]
-
[5] ResearchGate. "Azaindolines: Derisking the indoline structural alert." URL:[Link]
-
[7] ACS Publications. "Aza-BODIPY Route to Ageladine A." Organic Letters 2022. URL:[Link]
-
[4] Google Patents. "WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders" (Detailed Experimental Protocol). URL:
Sources
- 1. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]
- 2. aragen.com [aragen.com]
- 3. evitachem.com [evitachem.com]
- 4. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]
- 5. aragen.com [aragen.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
